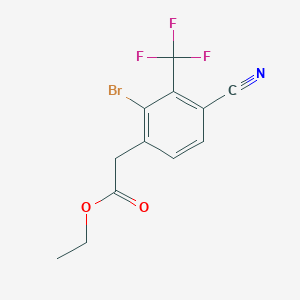
Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate
描述
Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate is an organic compound with a complex structure, characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl phenylacetate, followed by the introduction of the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Conversion to ethyl 2-amino-4-cyano-3-(trifluoromethyl)phenylacetate.
Oxidation: Introduction of hydroxyl or carboxyl groups on the phenyl ring.
科学研究应用
Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In biological systems, the compound’s activity may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways.
相似化合物的比较
Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-cyano-3-methylphenylacetate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
Ethyl 2-chloro-4-cyano-3-(trifluoromethyl)phenylacetate: The chlorine atom may alter the compound’s reactivity compared to the bromine analog.
Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate: The ester group is attached directly to the phenyl ring, which can influence the compound’s chemical properties.
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
属性
IUPAC Name |
ethyl 2-[2-bromo-4-cyano-3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-9(18)5-7-3-4-8(6-17)10(11(7)13)12(14,15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAVTIZYRWEDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















